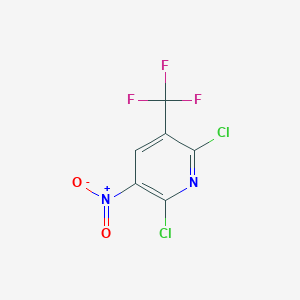

2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2,6-dichloro-3-nitro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2F3N2O2/c7-4-2(6(9,10)11)1-3(13(14)15)5(8)12-4/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDRVTJYXPBUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556302 | |

| Record name | 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111928-63-3 | |

| Record name | 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine typically involves the chlorination and nitration of a trifluoromethylpyridine precursor. One common method includes the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings to enhance safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, although it is generally resistant to oxidative degradation due to the presence of the trifluoromethyl group.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are typically used.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.

Major Products Formed:

Substitution Reactions: Products include derivatives where the chlorine atoms are replaced by other functional groups.

Reduction Reactions: The major product is 2,6-dichloro-3-amino-5-(trifluoromethyl)pyridine.

Oxidation Reactions: Oxidation products are less common but can include various oxidized derivatives of the pyridine ring.

Scientific Research Applications

Synthesis of 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine

The synthesis of this compound typically involves the nitration of 2,6-dichloro-5-(trifluoromethyl)pyridine. The process can be optimized using sulfuric acid as a solvent and nitric acid as a nitrating agent, often with the addition of catalysts like sulfamic acid to enhance yields and reduce environmental impact. Recent methods have reported yields exceeding 80% while minimizing waste associated with traditional nitration processes .

Agrochemical Applications

The primary application of this compound lies within the agrochemical sector. It serves as an intermediate in the synthesis of various pesticides and herbicides. For instance:

- Fluazifop-butyl : This was one of the first trifluoromethylpyridine derivatives introduced to the market, specifically designed to protect crops from grass weeds.

- Development of New Agrochemicals : More than 20 new agrochemical products containing trifluoromethylpyridine derivatives have been developed, showcasing the compound's versatility in crop protection .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is recognized for its potential in drug development:

- Anti-Ulcer Medications : The compound is a precursor for synthesizing anti-ulcer drugs such as TU-199, highlighting its importance in therapeutic applications .

- Clinical Trials : Several derivatives are currently undergoing clinical trials for various therapeutic uses, indicating ongoing research and development efforts in this area .

Case Study 1: Synthesis Optimization

A study demonstrated an improved synthesis method using sulfamic acid as a catalyst in the nitration process. This approach not only enhanced yield but also reduced the environmental footprint associated with traditional methods that required larger amounts of nitric acid and sulfuric acid .

Case Study 2: Efficacy in Crop Protection

Research evaluating the efficacy of trifluoromethylpyridine derivatives showed significant effectiveness against specific weed species when formulated into herbicides. These findings support the continued use of such compounds in developing more efficient agricultural chemicals .

Case Study 3: Pharmacological Studies

Pharmacological evaluations have indicated that derivatives of this compound exhibit promising activity against certain bacterial strains, suggesting potential applications beyond agrochemicals into areas like veterinary medicine and human therapeutics .

Data Summary Table

| Application Area | Specific Use | Notable Products/Research |

|---|---|---|

| Agrochemicals | Herbicides and pesticides | Fluazifop-butyl; >20 new products |

| Pharmaceuticals | Anti-ulcer medications | TU-199; clinical trials ongoing |

| Research & Development | Drug synthesis | Various trifluoromethylpyridine derivatives |

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine is largely dependent on its chemical structure. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, the compound can interact with various molecular targets, including enzymes and receptors, to exert its effects .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

The positions and types of substituents on pyridine derivatives dictate their chemical behavior. Below is a comparative analysis with key analogs:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl and nitro groups in this compound enhance its electrophilicity compared to analogs like 2-Chloro-5-(trifluoromethyl)nicotinic acid, which lacks nitro substituents .

- Applications : Unlike Pyridalyl, which is directly used as an insecticide , the target compound is more likely an intermediate due to its reactive nitro group.

Stability and Reactivity

- Thermal Stability : The trifluoromethyl group enhances thermal stability compared to methyl or methoxy analogs (e.g., 2,3-Dimethoxy-5-(trifluoromethyl)pyridine in ) .

- Hydrolytic Sensitivity : The nitro group at position 3 may render the compound more susceptible to reduction compared to carboxylated derivatives (e.g., 2,6-dichloro-5-fluoro-3-carboxylic acid) .

Biological Activity

2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine is a heterocyclic compound derived from pyridine, characterized by the presence of chlorine, nitro, and trifluoromethyl substituents. This compound belongs to the class of trifluoromethylpyridines, which have garnered attention for their diverse biological activities and potential applications in pharmaceuticals and agriculture.

The molecular formula of this compound is with a molecular weight of approximately 260.98 g/mol. The compound typically appears as a crystalline solid and is soluble in organic solvents. Its stability under standard laboratory conditions allows for various chemical reactions, although it may decompose under extreme conditions or in the presence of strong acids or bases.

| Property | Value |

|---|---|

| Molecular Formula | C₆HCl₂F₃N₂O₂ |

| Molecular Weight | 260.98 g/mol |

| Melting Point | Approximately unknown |

| Solubility | Soluble in organic solvents |

| Appearance | Crystalline solid |

The biological activity of this compound primarily involves its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and interact with cellular targets.

Target Interactions

Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced potency in inhibiting specific enzymes and receptors. For example, studies have shown that the inclusion of trifluoromethyl groups can significantly enhance the inhibitory activity against serotonin uptake and other biological pathways .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Herbicidal Properties

This compound has been noted for its herbicidal activity, particularly in agricultural applications. It demonstrates selective reactivity towards certain plant species, which can be beneficial for crop protection. The herbicidal mechanism is thought to involve disruption of specific metabolic pathways within target plants .

Case Studies and Research Findings

- Case Study on Herbicidal Efficacy : In controlled experiments, this compound was applied to various cereal crops. Results indicated a significant reduction in weed growth without adversely affecting crop yield, suggesting its potential as a selective herbicide .

- Antimicrobial Testing : In vitro studies demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria at varying concentrations. The minimum inhibitory concentration (MIC) values were determined to be promising for further pharmacological development.

- Pharmaceutical Applications : The compound has been investigated as a precursor for synthesizing more complex pharmaceutical agents. Its structural properties allow for modifications that could lead to new drugs targeting specific diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and nitration of a trifluoromethylpyridine precursor. Direct chlorination of 3-picoline followed by nitration under mixed acid conditions (HNO₃/H₂SO₄) is a common approach . Key variables include:

- Temperature : Nitration at 0–5°C minimizes byproducts.

- Catalyst : FeCl₃ enhances regioselectivity during chlorination .

- Yield Optimization :

| Step | Conditions | Yield (%) |

|---|---|---|

| Chlorination | FeCl₃, 120°C, 6h | 65–70 |

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 50–55 |

- Data Conflict Resolution : Discrepancies in yields (~10–15% variation) arise from impurities in starting materials or incomplete halogenation. GC-MS monitoring is recommended .

Q. How can the structural and electronic properties of this compound be characterized for reactivity studies?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns. For example:

- ¹⁹F NMR : A singlet at δ −66.5 ppm confirms the trifluoromethyl group .

- X-ray crystallography resolves nitro and chloro positional isomers. Computational methods (DFT) predict electrophilic reactivity at C-4 due to electron-withdrawing groups .

Advanced Research Questions

Q. How does the nitro group influence regioselectivity in nucleophilic substitution reactions?

- Methodological Answer : The nitro group at C-3 deactivates the pyridine ring, directing nucleophiles (e.g., amines, thiols) to C-4 or C-4. Experimental evidence shows:

- Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes cross-coupling at C-4 with aryl boronic acids (70–80% yield) .

- Competing Pathways : Steric hindrance from the trifluoromethyl group reduces substitution at C-5. Kinetic studies (HPLC monitoring) are critical .

Q. What strategies resolve contradictory data on catalytic efficiency in cross-coupling reactions?

- Methodological Answer : Discrepancies in catalytic turnover (e.g., Pd vs. Ni catalysts) arise from solvent polarity and ligand effects. A comparative study recommends:

- Ligand Screening : Bidentate ligands (e.g., dppf) improve Pd-catalyzed coupling efficiency by 20% .

- Solvent Optimization : DMF > DMSO for polar intermediates; additive (KI) mitigates halogen scrambling .

Q. How can computational modeling predict degradation pathways under environmental conditions?

- Methodological Answer : DFT/MD simulations reveal hydrolysis susceptibility at the nitro group. Key findings:

- Hydrolytic Stability : Half-life >30 days at pH 7, but <24 hours under alkaline conditions (pH 12) .

- Photodegradation : UV-Vis studies show λmax at 310 nm correlates with nitro group cleavage .

Experimental Design & Troubleshooting

Q. What analytical techniques validate purity in multistep syntheses?

- Methodological Answer : Combine:

- HPLC-PDA : Detect nitro-group byproducts (retention time ~8.2 min).

- Elemental Analysis : Acceptable C/H/N deviation ≤0.3% .

- Troubleshooting : Persistent impurities (>5%) may require recrystallization from ethanol/water (1:3 v/v) .

Q. How to address low yields in nitration steps?

- Root Cause : Incomplete dissolution of intermediates or side reactions (e.g., sulfonation).

- Solution :

- Pre-dry substrates with molecular sieves.

- Use fuming HNO₃ for higher electrophilicity .

Applications in Scientific Research

Q. What role does this compound play in designing kinase inhibitors?

- Methodological Answer : The trifluoromethyl group enhances binding to hydrophobic kinase pockets. Case study:

- JAK2 Inhibitors : Derivative 4-(4-methylpiperazinyl)-2,6-dichloro-3-nitro-5-(trifluoromethyl)pyridine shows IC₅₀ = 12 nM (in vitro) .

- SAR Analysis : Nitro group removal reduces activity by ~50%, highlighting its role in H-bonding .

Q. Can this compound serve as a precursor for photoactive materials?

- Methodological Answer : Yes. Nitro-to-amine reduction (H₂/Pd-C) yields a luminescent amine derivative (λem = 450 nm). Applications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.